5-Hydroxybenzo[c]fluoren-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-oxo-7H-benzo©fluorene typically involves multiple steps. One common method starts with the bromination of 1-indanone using N-bromosuccinimide, followed by dehydrobromination with triethylamine to form 2H-inden-1-one . This intermediate undergoes self-condensation when heated to produce benzo©fluorenone-9, which is then reduced with hydrazine hydrate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-7-oxo-7H-benzo©fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Hydroxy-7-oxo-7H-benzo©fluorene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its derivatives have shown promise in inhibiting the growth of cancer cells .
Industry: In the industrial sector, 5-Hydroxy-7-oxo-7H-benzo©fluorene can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 5-Hydroxy-7-oxo-7H-benzo©fluorene involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially inhibiting cancer cell growth . The compound’s activity is mediated by its ability to undergo metabolic activation, forming reactive intermediates that interact with DNA .
Vergleich Mit ähnlichen Verbindungen
7H-Benzo©fluorene: A parent compound with similar structural features but lacking the hydroxy and oxo groups.
5-Hydroxy-7H-benzo©fluoren-7-one: A closely related compound with similar reactivity and applications.
Uniqueness: 5-Hydroxy-7-oxo-7H-benzo©fluorene is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
78250-21-2 |
---|---|
Molekularformel |
C17H10O2 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
5-hydroxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C17H10O2/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9,18H |
InChI-Schlüssel |
CMGHSVGJLXOGMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O |
78250-21-2 | |
Synonyme |
5-HOBF 5-hydroxy-7-oxo-7H-benzo(c)fluorene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.